
2,2'-Diazenediylbis(4,5-diphenyl-1,3-thiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) is a complex organic compound featuring a diazene linkage between two 4,5-diphenyl-1,3-thiazole units Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring
Méthodes De Préparation
The synthesis of 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) typically involves the reaction of 4,5-diphenyl-1,3-thiazole with a diazene precursor under specific conditions. One common method includes the use of oxidative coupling reactions where the thiazole units are linked via a diazene bridge. Industrial production methods may involve large-scale oxidative coupling reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of individual thiazole units.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) exerts its effects involves interactions with various molecular targets. The thiazole rings can interact with biological macromolecules, potentially inhibiting or modifying their functions. The diazene linkage may also play a role in the compound’s reactivity and interactions with other molecules. Specific pathways involved depend on the particular application and target.
Comparaison Avec Des Composés Similaires
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) can be compared with other thiazole-based compounds:
4,5-Diphenyl-1,3-thiazole: Lacks the diazene linkage, making it less reactive in certain contexts.
2,4-Disubstituted thiazoles: These compounds have different substitution patterns, affecting their biological activities and reactivity.
1,3,4-Thiadiazoles:
Propriétés
Numéro CAS |
65675-11-8 |
|---|---|
Formule moléculaire |
C30H20N4S2 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
bis(4,5-diphenyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C30H20N4S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)35-29(31-25)33-34-30-32-26(22-15-7-2-8-16-22)28(36-30)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
XJBYYTIJNQYWSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=N2)N=NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
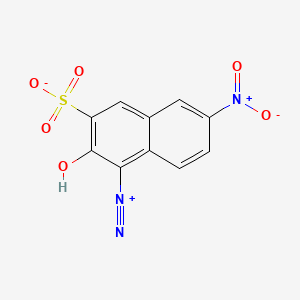
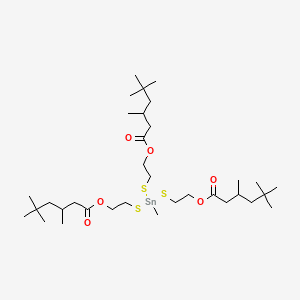
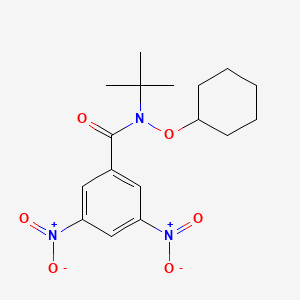
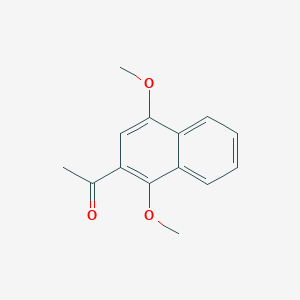




![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
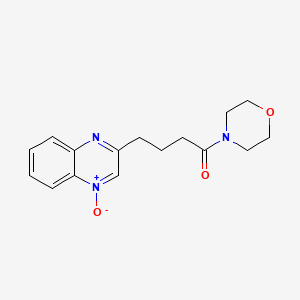
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
